molecular formula C43H50Br2N2S B15089150 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole CAS No. 1174043-12-9

2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole

Cat. No.: B15089150
CAS No.: 1174043-12-9
M. Wt: 786.7 g/mol
InChI Key: IGKHNFQJQVKOPX-UHFFFAOYSA-N
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Description

2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole is a complex organic compound that features a phenanthroimidazole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole typically involves multiple steps:

    Formation of the Phenanthroimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dibromothiophene Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of Hexyl Groups: The hexyl groups can be introduced via alkylation reactions using hexyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents like sodium borohydride.

    Substitution: The bromine atoms on the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole: shares structural similarities with other phenanthroimidazole derivatives and thiophene-containing compounds.

Uniqueness

    Structural Uniqueness: The combination of a phenanthroimidazole core with dibromothiophene and multiple hexyl groups is unique, providing distinct electronic and steric properties.

    Functional Uniqueness:

Properties

CAS No.

1174043-12-9

Molecular Formula

C43H50Br2N2S

Molecular Weight

786.7 g/mol

IUPAC Name

2-(2,5-dibromothiophen-3-yl)-6,9-dihexyl-3-(4-hexylphenyl)phenanthro[9,10-d]imidazole

InChI

InChI=1S/C43H50Br2N2S/c1-4-7-10-13-16-30-19-23-33(24-20-30)47-41-35-26-22-32(18-15-12-9-6-3)28-37(35)36-27-31(17-14-11-8-5-2)21-25-34(36)40(41)46-43(47)38-29-39(44)48-42(38)45/h19-29H,4-18H2,1-3H3

InChI Key

IGKHNFQJQVKOPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)CCCCCC)C5=C3C=CC(=C5)CCCCCC)N=C2C6=C(SC(=C6)Br)Br

Origin of Product

United States

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